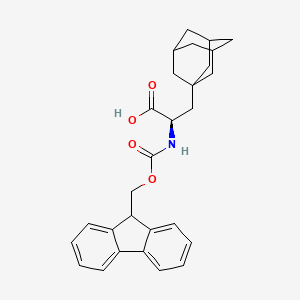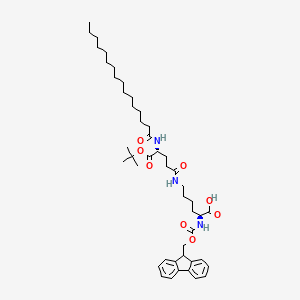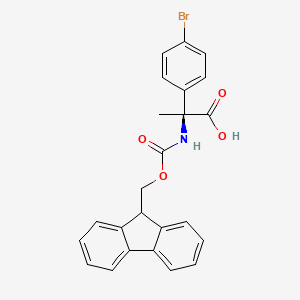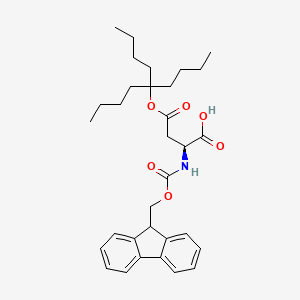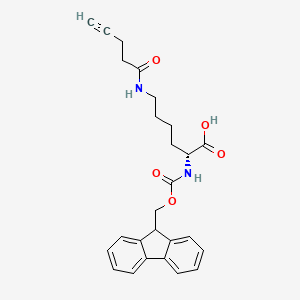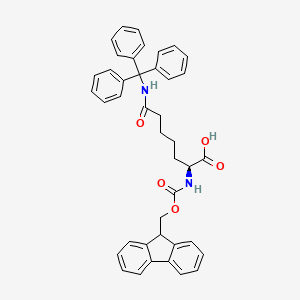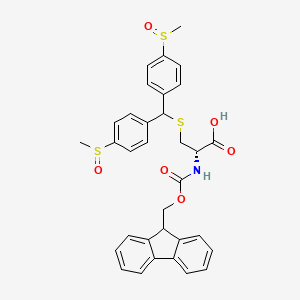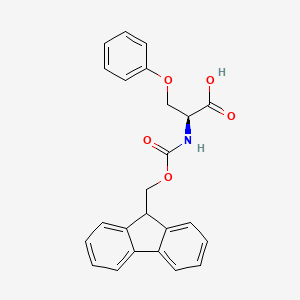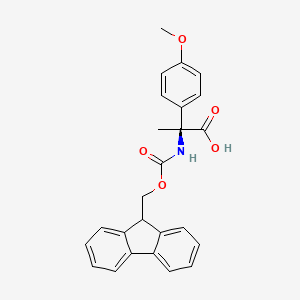
Fmoc-alpha-Me-L-Phg(4-OMe)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-alpha-Me-L-Phg(4-OMe)-OH: is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group and a methoxyphenyl group attached to the carbon chain. The Fmoc group is commonly used as a protecting group in peptide synthesis, making this compound particularly significant in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 9H-fluorene
- Methanol
- Sodium hydroxide
- Methanesulfonyl chloride
- 4-fluorophenol
- Thionyl chloride
- Diisopropylethylamine
- N,N’-dicyclohexylcarbodiimide
- N-hydroxysuccinimide
- 2-amino-3-(4-hydroxyphenyl)propanoic acid
- N,N-dimethylformamide
- Triethylamine
- Hydrochloric acid
- Sodium bicarbonate
- Ethyl acetate
- Methanol
-
Reaction Steps:
Step 1: 9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.
Step 2: 9H-fluoren-9-ol is reacted with methanesulfonyl chloride and triethylamine to form (9H-fluoren-9-yl)methanesulfonate.
Step 3: The (9H-fluoren-9-yl)methanesulfonate is reacted with 4-fluorophenol and thionyl chloride to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonate.
Step 4: The (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonate is reacted with diisopropylethylamine and N,N’-dicyclohexylcarbodiimide to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl chloride.
Step 5: The (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl chloride is reacted with N-hydroxysuccinimide and N,N-dimethylformamide to form (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl N-hydroxysuccinimide ester.
Step 6: 2-amino-3-(4-hydroxyphenyl)propanoic acid is reacted with triethylamine and hydrochloric acid to form the protected amine.
Step 7: The protected amine is reacted with sodium bicarbonate and ethyl acetate to form the deprotected amine.
Step 8: The deprotected amine is reacted with the (9H-fluoren-9-yl)methoxy-4-fluorophenyl sulfonyl N-hydroxysuccinimide ester to form Fmoc-alpha-Me-L-Phg(4-OMe)-OH.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc moiety.
Substitution: The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Basic conditions such as piperidine in dimethylformamide are used to remove the Fmoc group.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced derivatives of the Fmoc moiety.
Substitution: Deprotected amino acids ready for further peptide coupling.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions to allow for the coupling of amino acids. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides .
Comparison with Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
- (S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino-4-methoxybutanoic acid
Uniqueness:
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-25(23(27)28,16-11-13-17(30-2)14-12-16)26-24(29)31-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZVFFSLZZBBQ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
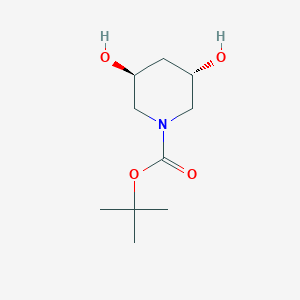
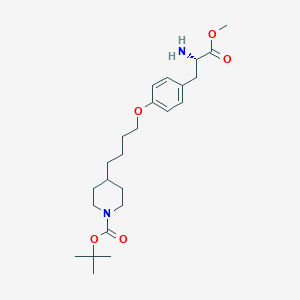
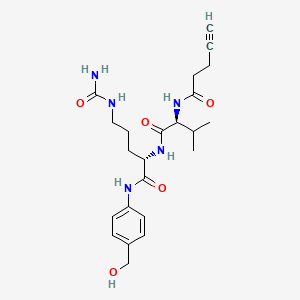
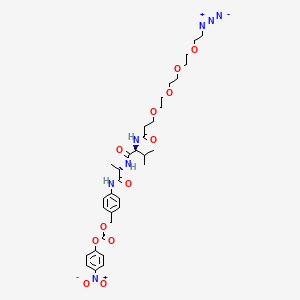
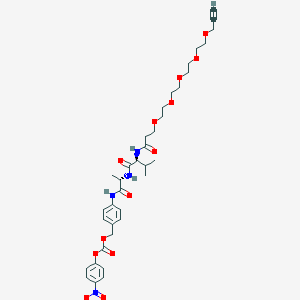
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid](/img/structure/B8147770.png)
